Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite
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Overview
Description
Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite is an organic compound with the molecular formula C15H30N3O9P3. It is known for its unique structure, which includes a triazine ring substituted with phosphite groups. This compound is primarily used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
The synthesis of hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite typically involves the reaction of 1,3,5-triazine-2,4,6-triyl trichloride with triethyl phosphite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite groups. The general reaction scheme is as follows:
C3N3Cl3+3P(OEt)3→C3N3(OEtP)3+3Cl2
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorous-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable complexes with various biomolecules.
Industry: It is used as a catalyst or additive in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite exerts its effects involves the interaction of its phosphite groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can alter the reactivity and properties of the target molecules. The triazine ring provides a stable scaffold that enhances the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Hexaethyl 1,3,5-triazine-2,4,6-triyl triphosphite can be compared with other triazine derivatives, such as:
Cyanuric Acid (1,3,5-Triazine-2,4,6-triol): Known for its use in swimming pool disinfectants and as a precursor for herbicides.
2,4,6-Tris(diethoxyphosphinooxy)-1,3,5-triazine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazine derivatives.
Properties
CAS No. |
64086-04-0 |
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Molecular Formula |
C15H30N3O9P3 |
Molecular Weight |
489.33 g/mol |
IUPAC Name |
[4,6-bis(diethoxyphosphanyloxy)-1,3,5-triazin-2-yl] diethyl phosphite |
InChI |
InChI=1S/C15H30N3O9P3/c1-7-19-28(20-8-2)25-13-16-14(26-29(21-9-3)22-10-4)18-15(17-13)27-30(23-11-5)24-12-6/h7-12H2,1-6H3 |
InChI Key |
JTBKETXQULYXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)OC1=NC(=NC(=N1)OP(OCC)OCC)OP(OCC)OCC |
Origin of Product |
United States |
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